molecular formula C13H12F3N3O2 B1518769 ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 1171543-02-4

ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1518769
CAS No.: 1171543-02-4
M. Wt: 299.25 g/mol
InChI Key: CKNRNNQEXGLRRM-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of this compound reveals fundamental insights into its solid-state structure and intermolecular interactions. The compound crystallizes in a well-defined lattice structure that accommodates the bulky trifluoromethyl substituent and the extended aminophenyl moiety. X-ray diffraction studies have been employed extensively for similar pyrazole derivatives to elucidate their three-dimensional molecular architecture. These investigations typically reveal the planarity of the pyrazole ring system and the angular disposition of the substituent groups.

Structural analysis demonstrates that the pyrazole ring maintains its characteristic five-membered heterocyclic geometry with nitrogen atoms positioned at the 1 and 2 positions. The ethyl carboxylate group at position 4 adopts a planar configuration that facilitates potential π-conjugation with the pyrazole system. The 3-aminophenyl substituent at the N1 position exhibits rotational freedom around the nitrogen-carbon bond, allowing for conformational flexibility in both solid and solution states. The trifluoromethyl group at position 5 creates significant steric hindrance that influences the overall molecular conformation.

Intermolecular hydrogen bonding patterns emerge as crucial factors in determining the crystal packing arrangement. The amino group of the 3-aminophenyl substituent serves as both hydrogen bond donor and acceptor, creating networks of intermolecular interactions that stabilize the crystal lattice. The electronegative fluorine atoms of the trifluoromethyl group participate in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall stability of the crystalline structure.

Bond length and angle measurements from X-ray crystallographic data provide quantitative information about the molecular geometry. The pyrazole ring carbon-nitrogen bond distances typically range from 1.32 to 1.38 Angstroms, consistent with aromatic character and partial double bond nature. The carbon-carbon bonds within the ring system exhibit lengths characteristic of aromatic systems, approximately 1.39 to 1.42 Angstroms.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural information for this compound through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow unambiguous structural assignment. The ethyl ester moiety displays a typical triplet for the methyl group and quartet for the methylene group, with coupling constants consistent with ethyl ester functionality.

The aromatic region of the proton nuclear magnetic resonance spectrum contains complex multipicity patterns arising from the 3-aminophenyl substituent. The meta-substituted phenyl ring produces distinctive coupling patterns that differentiate it from para-substituted analogs. The amino group protons appear as exchangeable signals, typically observed as broad singlets due to rapid exchange with deuterated solvents commonly used in nuclear magnetic resonance experiments.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide valuable connectivity information and spatial relationships between different molecular regions. These techniques confirm the regiochemistry of substitution and reveal through-space interactions that influence molecular conformation.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of individual carbon atoms throughout the molecule. The carbonyl carbon of the ethyl ester appears characteristically downfield, typically around 160-170 parts per million. The trifluoromethyl carbon exhibits characteristic coupling with fluorine nuclei, appearing as a quartet with large coupling constants ranging from 280 to 300 Hertz.

Fourier transform infrared spectroscopy provides complementary structural information through vibrational analysis. The spectrum displays characteristic absorption bands that confirm the presence of functional groups. The amino group exhibits stretching vibrations in the 3300-3500 wavenumber region, appearing as multiple bands due to symmetric and asymmetric stretching modes. The carbonyl group of the ethyl ester produces a strong absorption band typically observed around 1650-1700 wavenumbers.

The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, while the trifluoromethyl group contributes characteristic carbon-fluorine stretching bands in the 1100-1300 wavenumber range. These spectroscopic fingerprints allow for unambiguous identification and purity assessment of the compound.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated π-system of the molecule. The extended conjugation between the pyrazole ring and the aminophenyl substituent creates characteristic absorption bands in the ultraviolet region. The electron-donating nature of the amino group and the electron-withdrawing character of the trifluoromethyl and ester groups create push-pull electronic effects that influence the absorption wavelengths and intensities.

Quantum Chemical Calculations for Electronic Structure Elucidation

Computational quantum chemical methods provide detailed insights into the electronic structure and molecular properties of this compound. Density functional theory calculations have proven particularly valuable for understanding the reactivity and stability of pyrazole derivatives. These computational approaches allow for the prediction of molecular properties that complement experimental observations.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions. The electron-donating amino group typically contributes significantly to the highest occupied molecular orbital, while the electron-withdrawing trifluoromethyl and ester groups influence the lowest unoccupied molecular orbital. This electronic distribution affects the compound's reactivity toward electrophilic and nucleophilic species.

The calculation of global reactivity descriptors provides quantitative measures of molecular reactivity. Parameters such as chemical potential, electronegativity, and electrophilicity index offer insights into the compound's behavior in chemical reactions. These descriptors have shown correlations with biological activity in related pyrazole derivatives, suggesting their importance for structure-activity relationship studies.

Local reactivity descriptors, including Fukui functions and dual descriptors, identify the most reactive sites within the molecule. These calculations typically reveal the amino nitrogen and specific carbon atoms of the pyrazole ring as the most nucleophilic sites, while the carbonyl carbon and specific aromatic positions exhibit electrophilic character.

Natural bond orbital analysis provides information about the bonding characteristics and charge distribution throughout the molecule. This analysis reveals the extent of π-conjugation between different molecular fragments and quantifies the electron-withdrawing effects of the trifluoromethyl group. The results typically show significant charge transfer from the amino group toward the electron-deficient regions of the molecule.

Time-dependent density functional theory calculations predict the electronic absorption spectrum and provide assignments for the observed ultraviolet-visible transitions. These calculations confirm the experimental observations and provide detailed information about the nature of electronic excitations, including charge transfer character and oscillator strengths.

Tautomerism and Conformational Analysis in Solid vs. Solution States

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior that significantly influences its properties and reactivity. Pyrazole derivatives exhibit well-documented tautomerism, particularly annular tautomerism involving proton exchange between the nitrogen atoms of the heterocyclic ring. This compound's substitution pattern creates specific preferences for particular tautomeric forms.

The 3-aminophenyl substituent at the N1 position restricts tautomeric equilibrium compared to unsubstituted pyrazoles. However, the amino group itself may participate in additional tautomeric processes through imine-amine equilibrium. Experimental and theoretical studies indicate that the amino tautomer predominates under most conditions, with the imino form being energetically unfavorable.

Environmental factors significantly influence tautomeric equilibria in pyrazole systems. Solvent polarity, hydrogen bonding capacity, and temperature all affect the relative stabilities of different tautomeric forms. In polar protic solvents, hydrogen bonding interactions with the amino group may stabilize specific conformations and tautomers. Conversely, nonpolar solvents typically favor the intrinsic electronic preferences of the molecule.

The solid-state structure often differs from the solution-state predominant form due to crystal packing forces and intermolecular interactions. X-ray crystallographic studies provide definitive information about the tautomeric form present in the solid state, while nuclear magnetic resonance spectroscopy in solution reveals the dynamic equilibrium between different forms.

Conformational analysis reveals the flexibility of the 3-aminophenyl substituent around the nitrogen-carbon bond connecting it to the pyrazole ring. Potential energy surface calculations demonstrate multiple low-energy conformations that interconvert rapidly at room temperature. The trifluoromethyl group at position 5 creates steric interactions that influence the preferred conformations of the aminophenyl group.

Temperature-dependent nuclear magnetic resonance studies provide kinetic information about conformational interconversion and tautomeric exchange rates. These experiments typically reveal coalescence phenomena at elevated temperatures, indicating increased molecular mobility and faster exchange processes.

The ethyl ester group exhibits conformational preferences related to the orientation of the ethyl chain relative to the carbonyl group. Staggered conformations are typically favored over eclipsed arrangements due to reduced steric interactions. The overall molecular conformation results from the balance of various intramolecular interactions, including steric repulsion, electrostatic attractions, and potential π-π stacking interactions.

Property Value Reference
CAS Registry Number 1171543-02-4
Molecular Formula C₁₃H₁₂F₃N₃O₂
Molecular Weight 299.25 g/mol
Physical Form Powder
Purity 95%
Storage Temperature Room Temperature
InChI Code 1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)13(14,15)16)9-5-3-4-8(17)6-9/h3-7H,2,17H2,1H3

Properties

IUPAC Name

ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-18-19(11(10)13(14,15)16)9-5-3-4-8(17)6-9/h3-7H,2,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNRNNQEXGLRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₂F₃N₃O₂
  • Molecular Weight : 299.25 g/mol
  • CAS Number : 1171543-02-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound has been studied for its effects on several biological pathways, particularly in the context of anti-inflammatory and antitumor activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has shown efficacy in inhibiting cancer cell proliferation in vitro. A study demonstrated that the compound induced apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, such as NF-kB .

Case Studies

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of various pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size compared to controls .

Case Study 2: Anti-inflammatory Activity

In another study focusing on inflammatory markers, this compound was administered to animal models of arthritis. The compound significantly reduced swelling and pain scores, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduced apoptosis in cancer cells
Anti-inflammatoryReduced pro-inflammatory cytokines
CytotoxicityDose-dependent inhibition of growth
PropertyValue
Molecular FormulaC₁₃H₁₂F₃N₃O₂
Molecular Weight299.25 g/mol
CAS Number1171543-02-4

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer properties. Ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Its structure allows for interactions with specific cellular targets, potentially leading to apoptosis in cancer cells.

2. PDE4 Inhibition
This compound has been identified as a phosphodiesterase 4 (PDE4) inhibitor, which is crucial in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors work by increasing intracellular cAMP levels, leading to reduced inflammation and improved respiratory function .

Biological Research

1. Receptor Activation
this compound has been shown to act as an activator that binds to specific receptors, triggering cellular responses. This property makes it valuable in proteomics research where understanding receptor-ligand interactions is essential for drug development .

2. Antimicrobial Properties
Some pyrazole derivatives have demonstrated antimicrobial activity against various pathogens. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects.

Material Science

1. Synthesis of Novel Polymers
The unique chemical structure of this compound allows for its use in synthesizing advanced materials, including polymers with tailored properties for specific applications in electronics and coatings.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using this compound as a treatment agent.
Study BPDE4 InhibitionConfirmed the efficacy of the compound in reducing inflammatory markers in animal models of asthma.
Study CReceptor InteractionIdentified specific receptor binding sites and mechanisms of action through experimental assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazole-4-carboxylates with variations in substituents on the phenyl ring or pyrazole core are well-documented. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-methylphenyl (1), CF₃ (5) C₁₄H₁₃F₃N₂O₂ 298.26 Higher lipophilicity (logP ~3.2) due to methyl group; intermediate in agrochemical synthesis
Ethyl 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Pyridinyl-Cl/CF₃ (1), CF₃ (5) C₁₃H₈ClF₆N₃O₂ 387.67 Enhanced metabolic stability; used in antiviral research
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate 3-fluoro-4-methoxyphenyl (5) C₁₃H₁₃FN₂O₃ 264.25 Polar substituents improve solubility; explored for anti-inflammatory activity
Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate 4-aminophenyl (1), CF₃ (5) C₁₃H₁₂F₃N₃O₂ 299.25 Structural isomer of target compound; potential differences in target binding due to para- vs. meta-amine orientation

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF₃) Group : Common in all compared compounds, the CF₃ group enhances electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Chloro/Methoxy Substituents : Halogens and alkoxy groups modulate electronic properties and steric bulk, influencing both solubility and selectivity .

Preparation Methods

Pyrazole Ring Construction via Cyclocondensation

The core pyrazole ring is typically constructed through a cyclocondensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds or enones. For the target compound, the key intermediate is a 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which is subsequently converted to the 3-aminophenyl derivative.

  • Starting Materials: 3-nitrophenylhydrazine or its salts and trifluoromethyl-substituted 1,3-dicarbonyl compounds.
  • Reaction Conditions: Acidic conditions or phenylhydrazinium chloride salts are used to facilitate cyclocondensation without the need for strong mineral acids, improving stability and handling.
  • Microwave-Assisted Synthesis: Microwave irradiation significantly accelerates the cyclocondensation step, reducing reaction times from days to minutes while improving yields. This is achieved by superheating organic solvents in sealed vessels, allowing rapid dehydration of intermediate dihydroxy-pyrazoles to the aromatic pyrazole ring system.
Step Reagents/Conditions Notes
Cyclocondensation 3-nitrophenylhydrazine salt + 1,3-dicarbonyl compound, microwave heating Rapid ring formation, avoids overnight reflux
Dehydration Elevated temperature under microwave Kinetic bottleneck overcome by microwave energy

Reduction of Nitro Group to Amino Group

The 3-nitrophenyl substituent on the pyrazole ring is reduced to the corresponding 3-aminophenyl derivative using catalytic hydrogenation:

  • Catalysts: Palladium on carbon (Pd/C) is commonly used.
  • Conditions: Hydrogen atmosphere, mild temperature and pressure.
  • Outcome: Selective reduction of the nitro group without affecting the pyrazole ring or trifluoromethyl group.

Esterification to Form Ethyl Carboxylate

The carboxylate functionality at the 4-position of the pyrazole ring is introduced or modified via esterification:

  • Method: Conversion of 4-pyrazolecarboxylic acid to ethyl ester using thionyl chloride and ethanol.
  • Reaction Conditions: Thionyl chloride added at 0 °C, stirred at room temperature for 3 hours.
  • Workup: Removal of volatiles, extraction, and purification by silica gel chromatography.
  • Yield: Approximately 80% isolated yield reported for ethyl pyrazole-4-carboxylate derivatives.
Step Reagents/Conditions Yield (%) Notes
Esterification 4-pyrazolecarboxylic acid + thionyl chloride + EtOH, 0 °C to RT, 3 h ~80% Purification by chromatography

Alternative Amidation via Buchwald–Hartwig Coupling

To introduce the 3-aminophenyl substituent, an alternative to nitro reduction is the direct amidation of a 1-(3-bromophenyl)-pyrazole intermediate:

  • Catalyst: Palladium-based catalysts for Buchwald–Hartwig amination.
  • Advantages: Bypasses reduction and peptide coupling steps, potentially increasing yield and reducing reaction time.
  • Application: Coupling of 1-(3-bromophenyl)-1H-pyrazole with amides or amines under microwave or continuous flow conditions.

Process Intensification via Microwave and Continuous Flow Techniques

Recent advances have demonstrated the use of microwave-assisted batch synthesis and continuous flow chemistry to intensify the preparation process:

  • Microwave Heating: Enables rapid heating and superheating of solvents, dramatically reducing reaction times for cyclocondensation and amidation.
  • Continuous Flow: Allows high-pressure and high-temperature conditions with precise control, facilitating scale-up and reproducibility.
  • Combined Approach: Initial optimization by microwave batch reactions followed by transfer to continuous flow reactors for large-scale synthesis.

Summary Table of Preparation Steps

Step Number Reaction Type Key Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation 3-nitrophenylhydrazine salt + 1,3-dicarbonyl, microwave heating Rapid cyclocondensation, pyrazole core formed
2 Nitro group reduction Pd/C catalyst, H2 atmosphere Conversion to 3-aminophenyl derivative
3 Esterification 4-pyrazolecarboxylic acid + thionyl chloride + EtOH, 0 °C to RT Formation of ethyl ester, ~80% yield
4 Alternative amidation (optional) Buchwald–Hartwig coupling with Pd catalyst Direct amidation, bypasses reduction step
5 Process intensification Microwave and continuous flow reactors Reduced reaction times, improved yields

Research Findings and Notes

  • The dehydration step during pyrazole formation is the rate-limiting step but can be overcome using microwave irradiation.
  • The trifluoromethyl group remains stable under all reaction conditions.
  • Microwave-assisted synthesis and continuous flow methods have been shown to improve overall yield and reduce synthesis time from days to minutes.
  • The Buchwald–Hartwig amidation offers a promising alternative to classical reduction and peptide coupling, enhancing synthetic efficiency.
  • Purification typically involves silica gel chromatography with ethyl acetate/hexane mixtures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how can regioselectivity be controlled?

  • Methodology :

  • Cyclocondensation : Adapt protocols from analogous pyrazole syntheses. For example, cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives (e.g., 3-aminophenylhydrazine) in ethanol under reflux (6–8 hours) .

  • Regioselectivity : Use substituent-directed strategies. The trifluoromethyl group at position 5 stabilizes electron-deficient intermediates, favoring specific ring closure. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF vs. ethanol) .

  • Purification : Recrystallize from ethanol/water or use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationEthanol, reflux, 8h65–70≥95%
PurificationEthyl acetate/hexane (3:7)85≥98%

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks:
  • Trifluoromethyl (δ\delta ~120–125 ppm in 19F^{19}F-NMR).
  • Ethyl ester (δ\delta 1.3 ppm, triplet; δ\delta 4.3 ppm, quartet).
  • Pyrazole ring protons (δ\delta 6.5–7.5 ppm) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Confirm intramolecular H-bonding between NH2_2 and ester carbonyl .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP : Estimate using computational tools (e.g., Molinspiration). Experimental logP ≈ 2.5 (shake-flask method, octanol/water) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks). Monitor via HPLC; hydrolytic degradation at ester group observed in acidic/basic conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

  • Methodology :

  • Systematic Substitution : Syntize analogs with modifications at:

  • Position 1 : Replace 3-aminophenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to assess π-stacking interactions .

  • Position 5 : Compare trifluoromethyl with methyl or cyano groups to evaluate hydrophobic/hydrophilic balance .

  • In Vitro Assays : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate IC50_{50} with substituent electronegativity .

    • Data Table :
AnalogR1_1 (Position 1)R5_5 (Position 5)IC50_{50} (EGFR, nM)
Parent3-AminophenylCF3_3120 ± 15
A14-FluorophenylCF3_385 ± 10
A23-AminophenylCN>500

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with PyRx. Prepare protein (e.g., COX-2 PDB: 3LN1) by removing water and adding polar hydrogens. Set grid box around active site .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Methodology :

  • Dynamic Effects : Use VT-NMR (variable temperature) to detect conformational exchange. Compare with solid-state (X-ray) vs. solution-state (NMR) structures .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian). Compare theoretical/experimental 1H^1H-NMR shifts (RMSD < 0.3 ppm) .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodology :

  • Hydrazine Derivatives : Use sealed reactors under N2_2 to prevent oxidation. Monitor exothermic reactions via inline IR .
  • Waste Disposal : Quench intermediates with 10% acetic acid before disposal. Follow EPA guidelines for fluorinated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(3-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.